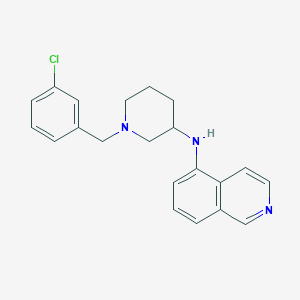
N-(1-(3-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(3-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine is a complex organic compound that features a piperidine ring, a chlorobenzyl group, and an isoquinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of Buchwald–Hartwig arylamination, which is a palladium-catalyzed coupling reaction between an amine and an aryl halide . This method is known for its high efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(3-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
N-(1-(3-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(1-(3-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various pharmacological effects. For example, the compound may inhibit certain enzymes, leading to reduced activity of specific metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares a similar isoquinoline moiety but differs in the substituents on the piperidine ring.
N-(piperidine-4-yl)benzamide: This compound features a piperidine ring and a benzamide group, making it structurally similar but functionally different.
Uniqueness
N-(1-(3-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biologische Aktivität
N-(1-(3-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine, also known by its CAS number 857531-12-5, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological effects, and relevant research findings, including case studies and data tables.
Chemical Structure
The molecular formula for this compound is C21H22ClN3. The compound features a piperidine ring substituted with a 3-chlorobenzyl group and an isoquinoline moiety, which contributes to its pharmacological properties.
Antiviral Properties
Research has indicated that compounds structurally similar to this compound exhibit significant antiviral activity. Notably, studies on piperidine-containing compounds have demonstrated potent inhibition against the papain-like protease (PLpro) from SARS-CoV, with IC50 values in the nanomolar range. For instance, derivatives with specific substitutions showed improved binding affinities and selectivity for viral targets over human enzymes .
| Compound | Target | IC50 (μM) | Remarks |
|---|---|---|---|
| 3k | PLpro | 0.15 | High potency against SARS-CoV |
| 3h | PLpro | 0.58 | Significant improvement over parent compound |
Neuropharmacological Effects
The compound's potential as a neuropharmacological agent has also been explored. In particular, studies have focused on its interaction with dopamine receptors. For example, compounds similar to this compound have been shown to selectively activate the D3 dopamine receptor, promoting β-arrestin translocation and G protein activation without significant activity at other dopamine receptors . This selectivity is crucial for developing treatments for neuropsychiatric disorders.
| Activity Type | D3R Agonist | D2R Agonist | D2R Antagonist |
|---|---|---|---|
| This compound | Potent | Inactive | Moderate |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- Neuropathic Pain Model : In a mouse model of neuropathic pain induced by sciatic nerve cuffing, related compounds demonstrated significant anti-allodynic effects comparable to established analgesics .
- Cognitive Enhancement : Research indicates that certain derivatives may enhance cognitive function through modulation of dopaminergic pathways, suggesting potential applications in treating conditions like ADHD or schizophrenia .
Eigenschaften
CAS-Nummer |
675133-19-4 |
|---|---|
Molekularformel |
C21H22ClN3 |
Molekulargewicht |
351.9 g/mol |
IUPAC-Name |
N-[1-[(3-chlorophenyl)methyl]piperidin-3-yl]isoquinolin-5-amine |
InChI |
InChI=1S/C21H22ClN3/c22-18-6-1-4-16(12-18)14-25-11-3-7-19(15-25)24-21-8-2-5-17-13-23-10-9-20(17)21/h1-2,4-6,8-10,12-13,19,24H,3,7,11,14-15H2 |
InChI-Schlüssel |
RBWIABZDNXFVEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)Cl)NC3=CC=CC4=C3C=CN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















